![molecular formula C10H10N2O6 B2670197 1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene CAS No. 143814-63-5](/img/structure/B2670197.png)
1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene
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Description
Scientific Research Applications
Antiferromagnetic Exchange and Molecular Electronic Devices
Research on molecules like 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) has unveiled antiferromagnetic exchange interactions among spins placed in triangular configurations, demonstrating potential in the study of magnetic properties and materials science (Fujita et al., 1996). Additionally, molecules containing nitroamine redox centers have been employed in molecular electronic devices showing negative differential resistance, highlighting the utility of nitro-substituted compounds in the development of advanced electronic components (Chen et al., 1999).
Synthesis and Characterization of Radical Molecules
The synthesis and characterization of radical molecules, such as 3,4-dialkoxy-substituted benzo-1,3,2-dithiazolyl radicals, reveal the intricate relationships between molecular structure and magnetic properties. These studies contribute to a deeper understanding of antiferromagnetic interactions within certain molecular frameworks (Alberola et al., 2010).
Overcharge Protection in Lithium-Ion Batteries
Investigations into the application of dimethoxy-nitro-benzene derivatives as overcharge protection additives in lithium-ion batteries provide a practical example of how these compounds can enhance the safety and longevity of energy storage technologies. This research underscores the importance of chemical modifications in creating functional materials for industrial applications (Ren Chun, 2012).
properties
IUPAC Name |
1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-17-8-3-4-9(18-2)10(12(15)16)7(8)5-6-11(13)14/h3-6H,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBWJWZJTFUALX-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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